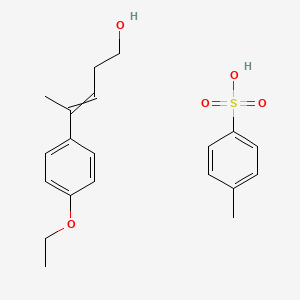
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound that combines the structural features of an ethoxyphenyl group and a penten-1-ol moiety with a methylbenzenesulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)pent-3-en-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable alkene under conditions that promote the formation of the penten-1-ol structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature and reaction time to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(4-Ethoxyphenyl)pent-3-en-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)pent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Ethoxyphenyl)pent-3-en-1-one or 4-(4-Ethoxyphenyl)pent-3-en-1-al.
Reduction: Formation of 4-(4-Ethoxyphenyl)pentan-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the penten-1-ol moiety can form hydrogen bonds with active site residues. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with charged regions of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Penten-1-ol: Shares the penten-1-ol moiety but lacks the ethoxyphenyl and sulfonic acid groups.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the ethoxyphenyl and penten-1-ol moieties.
Uniqueness
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl group and a sulfonic acid group distinguishes it from other similar compounds and may enhance its utility in various applications.
Propriétés
Numéro CAS |
823175-39-9 |
|---|---|
Formule moléculaire |
C20H26O5S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S/c1-3-15-13-8-6-12(7-9-13)11(2)5-4-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14H,3-4,10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
HPGOAACVDCVCRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=CCCO)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


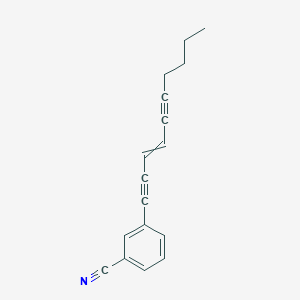
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
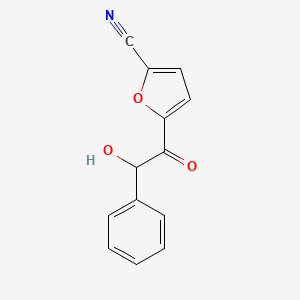
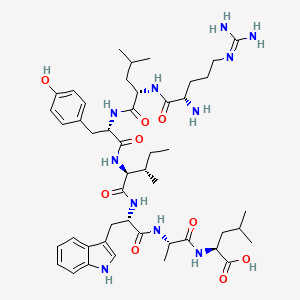
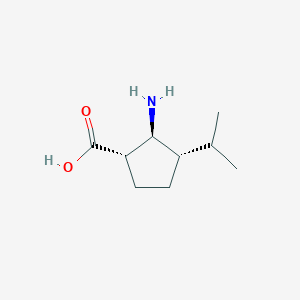
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
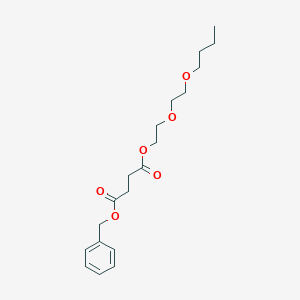
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
